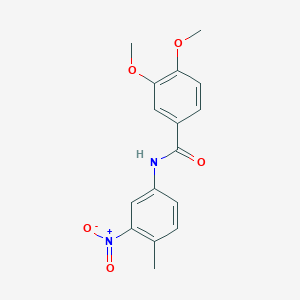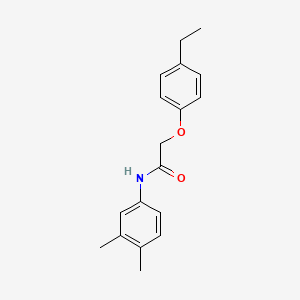![molecular formula C10H7ClN2O3S B5879406 {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, also known as COTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. COTAA is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in microorganisms and cancer cells. In bacteria, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division. In cancer cells, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to have both biochemical and physiological effects. In bacteria, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to disrupt the cell membrane and cause cell lysis. In cancer cells, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to induce apoptosis, which is a form of programmed cell death. {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is its cytotoxicity, which may limit its use in cancer therapy.
Future Directions
There are several future directions for the study of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid. One direction is the development of new derivatives of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid with improved properties, such as increased antimicrobial activity or reduced cytotoxicity. Another direction is the study of the mechanism of action of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in more detail, which may lead to the identification of new targets for drug development. Additionally, the use of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in combination with other drugs or therapies may be explored to enhance its efficacy.
Synthesis Methods
The synthesis method of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves the reaction of 3-chlorobenzohydrazide with thioacetic acid followed by the reaction of the resulting product with phosphorous oxychloride and triethylamine. The final product is obtained by reacting the intermediate product with potassium hydroxide. This method has been optimized to obtain high yields of pure {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid.
Scientific Research Applications
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anticancer properties by inhibiting the growth of cancer cells.
In agriculture, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. It has also been shown to have insecticidal properties, making it a potential candidate for pest control.
In material science, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been shown to exhibit fluorescence properties, making it a potential candidate for use in sensors and other optoelectronic devices.
properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-3-1-2-6(4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSDTUYWNIQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)

![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)


![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)